molecular formula C3H10ClN B12404442 n-Propyl-amine-d7 (Hydrochloride)

n-Propyl-amine-d7 (Hydrochloride)

Cat. No.: B12404442
M. Wt: 102.61 g/mol
InChI Key: PYNUOAIJIQGACY-DEPOAORMSA-N
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Description

n-Propyl-amine-d7 (Hydrochloride) is a deuterium-labeled compound, specifically a deuterated form of propan-1-amine hydrochloride. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-amine-d7 (Hydrochloride) typically involves the deuteration of propan-1-amine. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the amine structure .

Industrial Production Methods: Industrial production of n-Propyl-amine-d7 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the deuterated product. The use of specialized equipment and reactors is common to handle the high pressures and temperatures required for the deuteration process .

Chemical Reactions Analysis

Types of Reactions: n-Propyl-amine-d7 (Hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and various substituted amines .

Scientific Research Applications

n-Propyl-amine-d7 (Hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Propyl-amine-d7 (Hydrochloride) is primarily related to its role as a deuterated analog of propan-1-amine. The incorporation of deuterium can influence the compound’s pharmacokinetic and metabolic profiles. Deuterium substitution can lead to a reduction in the rate of metabolic degradation, thereby enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: n-Propyl-amine-d7 (Hydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracing in metabolic studies and can improve the pharmacokinetic properties of drugs .

Properties

Molecular Formula

C3H10ClN

Molecular Weight

102.61 g/mol

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropan-1-amine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2,3D2;

InChI Key

PYNUOAIJIQGACY-DEPOAORMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl

Canonical SMILES

CCCN.Cl

Origin of Product

United States

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